N-Desmethylketotifen Hydrogen Fumarate
Overview
Description
N-Desmethylketotifen Hydrogen Fumarate is a chemical compound used primarily in pharmaceutical research and development. It is a derivative of ketotifen, which is known for its antihistaminic and mast cell stabilizing properties. This compound is often used as a reference standard in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethylketotifen Hydrogen Fumarate typically involves the demethylation of ketotifen followed by the addition of hydrogen fumarate. The reaction conditions often include the use of strong acids or bases to facilitate the demethylation process. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Quality control measures are stringent to ensure the consistency and reliability of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Desmethylketotifen Hydrogen Fumarate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Cerium(IV) in sulfuric acid medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketotifen N-oxide, while reduction could produce ketotifen .
Scientific Research Applications
N-Desmethylketotifen Hydrogen Fumarate has a wide range of applications in scientific research:
Biology: Employed in studies investigating the biological activity of ketotifen and its metabolites.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of ketotifen in the body.
Industry: Applied in the development and quality control of pharmaceutical products containing ketotifen.
Mechanism of Action
N-Desmethylketotifen Hydrogen Fumarate exerts its effects primarily through the inhibition of histamine H1 receptors. This action prevents the binding of histamine, thereby reducing allergic reactions. Additionally, it stabilizes mast cells, inhibiting the release of inflammatory mediators such as histamine, leukotrienes, and platelet-activating factor . The molecular targets include histamine H1 receptors and mast cells, and the pathways involved are related to the inhibition of allergic and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Ketotifen: The parent compound, known for its antihistaminic and mast cell stabilizing properties.
Cyproheptadine: Another first-generation antihistamine with similar properties.
Azatadine: Shares structural similarities with ketotifen and exhibits similar pharmacological effects.
Uniqueness
N-Desmethylketotifen Hydrogen Fumarate is unique due to its specific demethylated structure, which allows for distinct pharmacokinetic and pharmacodynamic properties. This makes it particularly useful in research settings where precise quantification and identification of ketotifen and its metabolites are required .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS.C4H4O4/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16;5-3(6)1-2-4(7)8/h1-4,7,10,19H,5-6,8-9,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPPFVXCBONTQQ-WLHGVMLRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930765-16-5 | |
Record name | Norketotifen monofumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0930765165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORKETOTIFEN MONOFUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2VJW8MXW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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